

Application Notes and Protocols: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol

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Compound of Interest

Compound Name: 4-Chloro-1-butanol

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Abstract

This document provides a detailed overview of the synthesis of tetrahydrofuran (THF) from **4-chloro-1-butanol**. The primary method described is the intramolecular Williamson ether synthesis, a robust and widely used reaction in organic chemistry. These notes include the reaction mechanism, detailed experimental protocols for both the synthesis of the precursor **4-chloro-1-butanol** and its subsequent cyclization to tetrahydrofuran, quantitative data for the involved chemical species, and potential side reactions. The information is intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

Tetrahydrofuran (THF) is a versatile and widely used aprotic solvent in both laboratory and industrial settings. Its utility extends to being a precursor for polymers, particularly polytetramethylene ether glycol (PTMEG), which is used in the production of elastic fibers such as spandex. The synthesis of THF from **4-chloro-1-butanol** is a classic example of an intramolecular nucleophilic substitution reaction, specifically the Williamson ether synthesis. This method provides a high-yield pathway to a five-membered cyclic ether, a favored ring size in organic chemistry.^{[1][2]} **4-Chloro-1-butanol** itself can be synthesized from THF, making this a comprehensive route starting from the final product.

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

The conversion of **4-chloro-1-butanol** to tetrahydrofuran in the presence of a base proceeds via a two-step intramolecular SN2 mechanism.

- **Deprotonation:** The reaction is initiated by the deprotonation of the hydroxyl group of **4-chloro-1-butanol** by a base, typically a hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This acid-base reaction results in the formation of a 4-chlorobutoxide anion.
- **Intramolecular Nucleophilic Attack:** The newly formed alkoxide, a potent nucleophile, then undergoes an intramolecular backside attack on the electrophilic carbon atom bonded to the chlorine atom. This SN2 displacement of the chloride ion leads to the formation of the five-membered tetrahydrofuran ring and a salt byproduct (e.g., NaCl).

The formation of a five-membered ring is kinetically and thermodynamically favorable.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

Compound	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Density (g/mL)
4-Chloro-1-butanol	C ₄ H ₉ ClO	108.57	84-85 (at 16 mmHg)[3]	1.088 (at 25 °C)
Sodium Hydroxide	NaOH	40.00	1390	2.13
Tetrahydrofuran	C ₄ H ₈ O	72.11	66[4]	0.888 (at 25 °C) [5]

Table 2: Spectroscopic Data for Reactant and Product

Compound	^1H NMR (CDCl_3 , δ ppm)	^{13}C NMR (CDCl_3 , δ ppm)	IR (cm^{-1})
4-Chloro-1-butanol	~ 3.65 (t, 2H), ~ 3.55 (t, 2H), ~ 1.85 (m, 4H), ~ 1.6 (br s, 1H)	~ 62.5 , ~ 45.0 , ~ 30.0 , ~ 29.5 [6]	~ 3330 (O-H stretch), ~ 2940 (C-H stretch), ~ 1050 (C-O stretch), ~ 650 (C-Cl stretch)[7]
Tetrahydrofuran	~ 3.76 (t, 4H), ~ 1.85 (t, 4H)[8]	~ 68.0 , ~ 26.0 [8]	~ 2975 , 2865 (C-H stretch), ~ 1070 (C-O-C stretch)[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran

This protocol is adapted from established literature procedures for the ring-opening of THF.

Materials:

- Tetrahydrofuran (THF), anhydrous
- Hydrogen chloride (HCl), gas
- Concentrated Sulfuric Acid (for drying HCl gas, optional)
- Sodium Chloride (for generating HCl gas)
- Concentrated Hydrochloric Acid (for generating HCl gas)

Equipment:

- Three-necked round-bottom flask (500 mL)
- Reflux condenser
- Thermometer

- Gas inlet tube
- Heating mantle
- Distillation apparatus

Procedure:

- Set up the three-necked flask with the reflux condenser, thermometer, and gas inlet tube.
- Charge the flask with 114 g (1.58 moles) of anhydrous tetrahydrofuran.
- Heat the THF to its boiling point (64-65 °C).
- Slowly bubble dry hydrogen chloride gas through the boiling liquid. The HCl gas can be generated by the slow addition of concentrated sulfuric acid to a mixture of sodium chloride and concentrated hydrochloric acid.
- As the reaction progresses, the boiling point of the solution will gradually increase.
- Continue the addition of HCl gas for approximately 4-5 hours, or until the temperature of the boiling liquid remains constant in the range of 103.5–105.5 °C.
- Once the reaction is complete, cool the light brown liquid to room temperature.
- Transfer the crude product to a distillation flask and perform a vacuum distillation.
- Collect the fraction boiling at 81-82 °C at 14 mmHg. The expected yield of **4-chloro-1-butanol** is 54-57%.

Protocol 2: Synthesis of Tetrahydrofuran from 4-Chloro-1-butanol

This protocol describes the base-catalyzed intramolecular cyclization of **4-chloro-1-butanol**.

Materials:

- **4-Chloro-1-butanol**

- Sodium hydroxide (NaOH), pellets or aqueous solution
- Anhydrous diethyl ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Water

Equipment:

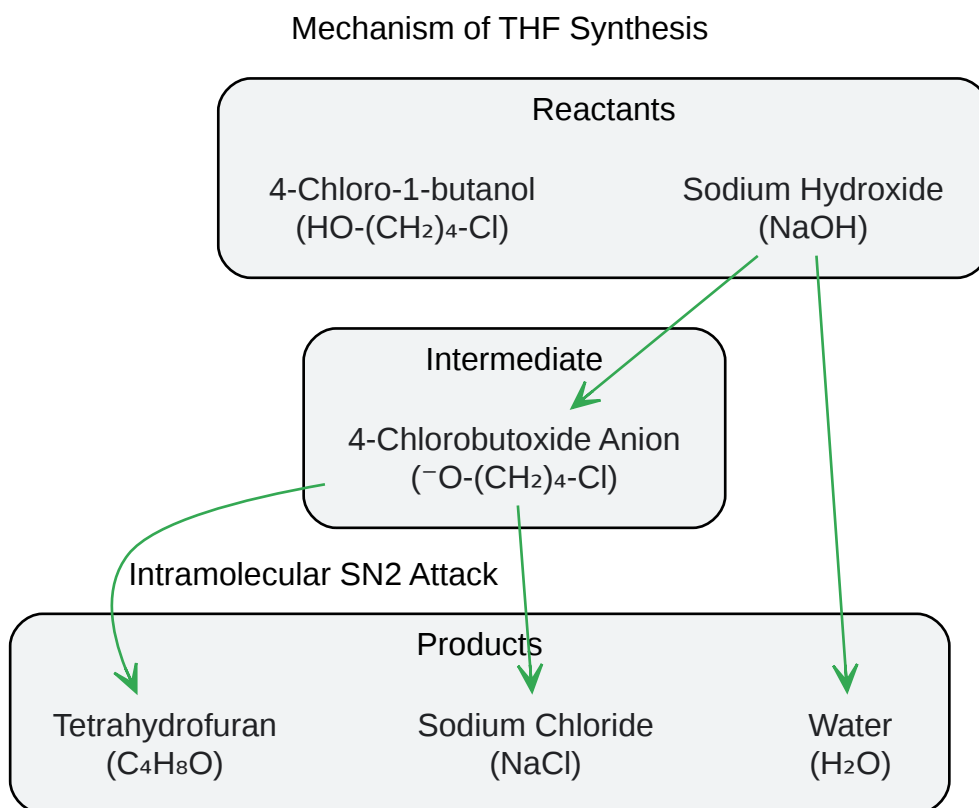
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirring
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.86 g (0.1 mol) of **4-chloro-1-butanol** in 50 mL of water.
- While stirring, add a solution of 6.0 g (0.15 mol) of sodium hydroxide in 20 mL of water to the flask.
- Heat the mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
- Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and transfer the filtrate to a distillation apparatus.
- Carefully distill the solvent. Tetrahydrofuran has a boiling point of 66 °C. Collect the fraction boiling between 64-67 °C. A high yield of THF is expected.

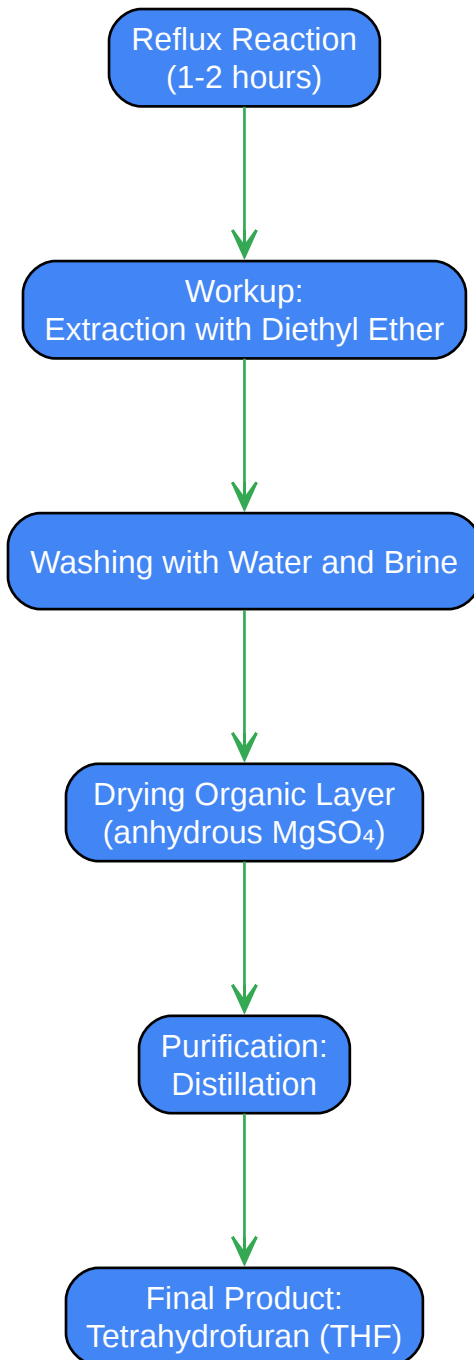
Mandatory Visualizations



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Caption: Reaction mechanism for the synthesis of THF.

Experimental Workflow for THF Synthesis



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